![molecular formula C15H20FN3 B6646452 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile](/img/structure/B6646452.png)
2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile, also known as FGIN-1-27, is a synthetic compound that has been widely studied for its potential pharmacological applications. FGIN-1-27 is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of the mesolimbic reward pathway.
Wissenschaftliche Forschungsanwendungen
2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor is highly expressed in the mesolimbic reward pathway, which is involved in the regulation of reward and motivation. 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has been shown to block the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and reduce drug-seeking behavior in animal models of addiction. 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has also been shown to improve cognitive deficits in animal models of schizophrenia and reduce motor symptoms in animal models of Parkinson's disease.
Wirkmechanismus
2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic reward pathway. The dopamine D3 receptor is thought to play a crucial role in the regulation of reward and motivation, and is implicated in the development of addiction and other neuropsychiatric disorders. By blocking the dopamine D3 receptor, 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and Physiological Effects
2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has been shown to have a number of biochemical and physiological effects. In animal models, 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has been shown to reduce dopamine release in the nucleus accumbens, which is a key brain region involved in reward and motivation. 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has also been shown to reduce the expression of c-fos, a marker of neuronal activity, in the nucleus accumbens and other brain regions. These effects suggest that 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile may modulate the activity of the mesolimbic reward pathway and other brain regions involved in addiction and other neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for specific modulation of this receptor without affecting other dopamine receptor subtypes. 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile is also relatively stable and has a long half-life, which allows for sustained modulation of the dopamine D3 receptor. However, 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for synthesis and purification. 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile. One area of research is the development of more potent and selective dopamine D3 receptor antagonists. Another area of research is the investigation of the effects of 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile on other brain regions and neurotransmitter systems involved in addiction and other neuropsychiatric disorders. Finally, research on the pharmacokinetics and bioavailability of 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile may provide insights into its potential therapeutic applications in humans.
Synthesemethoden
2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile is synthesized by reacting 2-amino-5-fluorobenzonitrile with cyclohexylmethylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is purified by column chromatography to obtain 2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile in high purity.
Eigenschaften
IUPAC Name |
2-[(2-amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3/c16-13-6-7-14(12(8-13)9-17)19-15(10-18)11-4-2-1-3-5-11/h6-8,11,15,19H,1-5,10,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDHVNPYGQDLCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC2=C(C=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.